Fluorinated Aminophosphinates Exhibit a 78-Fold Improvement in Enzyme Binding Affinity Compared to the Clinical Urease Inhibitor Acetohydroxamic Acid
In a direct comparison against the established clinical urease inhibitor acetohydroxamic acid (AHA), a fluorinated aminophosphinate analog demonstrated significantly superior potency. The most effective fluorinated aminophosphinate in the study achieved a Ki of 0.294 μM, whereas AHA had a Ki of 23 μM under the same assay conditions [1]. This represents a 78-fold improvement in binding affinity, a crucial metric for potential therapeutic efficacy.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 0.294 μM (for N-n-Hexylaminomethyl-P-aminomethylphosphinic acid, a fluorinated analog) |
| Comparator Or Baseline | 23 μM (Acetohydroxamic Acid, AHA) |
| Quantified Difference | 78-fold lower Ki (higher affinity) |
| Conditions | Recombinant H. pylori urease inhibition assay |
Why This Matters
A lower Ki indicates a higher binding affinity, which translates to a more potent inhibitor, reducing the required dosage and potentially minimizing off-target effects in downstream applications.
- [1] Macegoniuk, K., Grela, E., Biernat, M., Psurski, M., Gościniak, G., Dziełak, A., ... & Grabowiecka, A. (2017). Aminophosphinates against Helicobacter pylori ureolysis—Biochemical and whole-cell inhibition characteristics. PLoS ONE, 12(8), e0182437. View Source
